molecular formula C14H11NO4 B3052177 2-Nitro-biphenyl-4-carboxylic acidmethyl ester CAS No. 39180-36-4

2-Nitro-biphenyl-4-carboxylic acidmethyl ester

Cat. No.: B3052177
CAS No.: 39180-36-4
M. Wt: 257.24 g/mol
InChI Key: QLBQDTHLYXLDOV-UHFFFAOYSA-N
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Description

2-Nitro-biphenyl-4-carboxylic acidmethyl ester is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . It is a derivative of biphenyl, characterized by the presence of a nitro group at the 2-position and a carboxylic acid methyl ester group at the 4-position of the biphenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of biphenyl-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitro-biphenyl-4-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction temperatures and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-biphenyl-4-carboxylic acidmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Amino-biphenyl-4-carboxylic acidmethyl ester.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Hydrolysis: 2-Nitro-biphenyl-4-carboxylic acid.

Scientific Research Applications

2-Nitro-biphenyl-4-carboxylic acidmethyl ester is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of probes and sensors for detecting biological molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester involves its chemical reactivity, particularly the nitro and ester groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form a carboxylic acid, which can also undergo various chemical transformations. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-biphenyl-4-carboxylic acidmethyl ester is unique due to its specific functional groups and their positions on the biphenyl ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and scientific research .

Properties

IUPAC Name

methyl 3-nitro-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBQDTHLYXLDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479098
Record name 2-NITRO-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-36-4
Record name 2-NITRO-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 212a (0.100 g, 0.384 mmol) was combined with iodobenzene (0.375 mL, 3.35 mmol) and copper powder (0.188 g, 2.96 mmol) and the mixture heated in a sealed tube to 218° C. for 90 minutes. The reaction mixture was subsequently diluted with dichloromethane and filtered through celite. The crude product, obtained by concentration under vacuum, was purified by flash chromatography on silica gel (ethyl acetate-hexanes) to give the title compound (0.0847 g, 86
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.188 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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